molecular formula C9H8ClN3O B3002018 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine CAS No. 2228624-76-6

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Cat. No. B3002018
CAS RN: 2228624-76-6
M. Wt: 209.63
InChI Key: OXRMGWSVANSGCO-UHFFFAOYSA-N
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Description

The compound "6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine" is a chemical of interest due to its potential biological activity and its structural relation to various other compounds that have been synthesized and studied for their physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been investigated, providing insights into the possible characteristics and behaviors of "6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine".

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including substitution, nitration, ammoniation, and oxidation processes. For instance, the synthesis of "2-amino-3-nitropyridine-6-methoxy" was achieved from 2,6-Dichloropyridine with an overall yield of 60.6% . Similarly, "3-Methoxy-5-chloro-2,6-dinitropyridine" was synthesized from 3,5-dichloropyridine with a total yield of 46% . These methods could potentially be adapted for the synthesis of "6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine" by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic and computational techniques. For example, DFT and molecular docking studies, along with FT-IR, FT-Raman, and NMR spectroscopy, have been used to investigate the structure of a molecule with antihypertensive properties . Crystallographic techniques have also been employed to determine the solid-state structure of compounds, such as "5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid" . These methods could be applied to "6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine" to gain insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For instance, the reaction activity of "3-methoxy-5,6-diamino-2-nitropyridine" was analyzed, which could provide a basis for understanding the reactivity of the compound . Additionally, the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives indicates the potential for catalyzed reactions involving "6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through various analyses. For example, the determination of imidacloprid and its metabolite in greenhouse air by micellar electrokinetic capillary chromatography provides a method for analyzing similar compounds in environmental samples . The study of optical properties, such as absorption and fluorescence of "2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile", offers insights into the photophysical behavior that could be relevant for "6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine" .

Scientific Research Applications

Osteoporosis Treatment Research

The compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis. Its excellent in vitro profile and significant unbound fraction in human plasma make it a candidate for clinical development (Hutchinson et al., 2003).

Antimicrobial and Antitubercular Agents

Several studies have explored the antimicrobial and antitubercular potentials of imidazole derivatives. These compounds, including variants of the 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine, have shown significant activity against a range of bacterial and fungal strains, including Mycobacterium tuberculosis (Maheta et al., 2012; Ranjith et al., 2014)(Ranjith et al., 2014).

Material Science Applications

Imidazopyridine, a related structure, is utilized in material science due to its unique structural characteristics. Its synthesis from readily available chemicals is of interest for various applications in chemistry (Bagdi et al., 2015).

Anti-Cancer Research

The metabolism of a novel anti-cancer agent, which includes a 6-methoxypyridin-3-yl structure similar to the compound , was studied in rats. This research is significant for understanding the biotransformation and potential therapeutic application of such compounds in cancer treatment (Lee et al., 2004).

Spin-Crossover Iron(II) Complexes

Research into 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, a related compound, has shown its application in producing spin-crossover Iron(II) complexes. These complexes demonstrate significant changes in spin states, which could be of interest in various scientific applications (Nishi et al., 2010).

Quantum Mechanical Calculations in Drug Design

The compound's molecular structure has been studied using a combination of experimental and theoretical techniques. Quantum mechanical calculations are critical for understanding its structure and electronic energies for biological, physical, pharmaceutical, and medicinal interests (Aayisha et al., 2019).

properties

IUPAC Name

6-chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-9-6(2-3-8(10)13-9)7-4-11-5-12-7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMGWSVANSGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

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